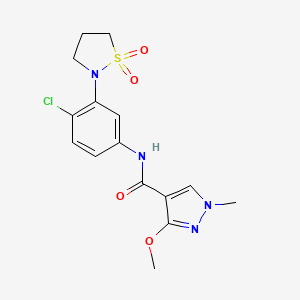![molecular formula C9H12N4O B2764773 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol CAS No. 1012344-88-5](/img/structure/B2764773.png)
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is a chemical compound known for its unique structure and potential applications in various scientific fields. It features an imidazo[1,2-b]pyridazine core, which is a fused heterocyclic system, and a propanol group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
The primary target of 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 by inhibiting its enzymatic activity . It has been found that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .
Biochemical Pathways
TAK1 is involved in various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially affect these signaling pathways and their downstream effects.
Pharmacokinetics
It’s worth noting that morpholines in drugs are known to enhance the water solubility and metabolic stability of a drug and improve its bioavailability .
Result of Action
The inhibition of TAK1 by the compound results in the suppression of multiple myeloma cell lines . The lead compound, for instance, inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .
Action Environment
The compound’s storage temperature is room temperature , which might suggest its stability under normal environmental conditions.
生化分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Related compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[1,2-b]pyridazines can bind to the hinge region of kinases, influencing their activity . This suggests that 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol may also interact with kinases or other biomolecules, leading to changes in gene expression or enzyme activity.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-aminophenyl derivatives with imidazo[1,2-b]pyridazine intermediates under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol .
化学反应分析
Types of Reactions
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol has several scientific research applications, including:
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused heterocyclic structure but differ in the position of nitrogen atoms within the ring.
Pyridazinones: These derivatives have a similar pyridazine core but lack the imidazo ring, resulting in different chemical properties and biological activities.
Uniqueness
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit TAK1 at nanomolar concentrations highlights its potential as a potent therapeutic agent .
属性
IUPAC Name |
3-(imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c14-7-1-4-10-8-2-3-9-11-5-6-13(9)12-8/h2-3,5-6,14H,1,4,7H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNZBCGHDHDITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-Ethylphenyl)methyl]-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2764691.png)
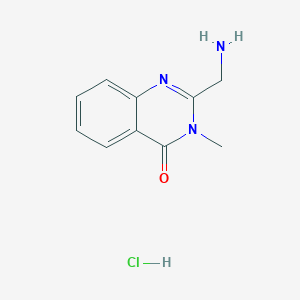
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide](/img/structure/B2764695.png)
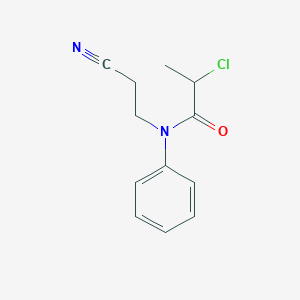
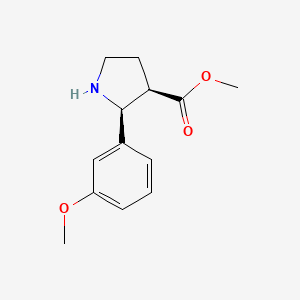
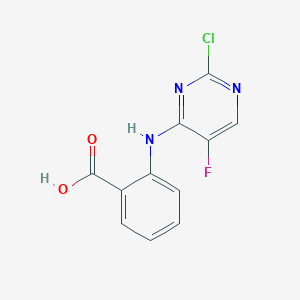
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2764699.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2764701.png)
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2764705.png)
![3-(3-fluorophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764708.png)
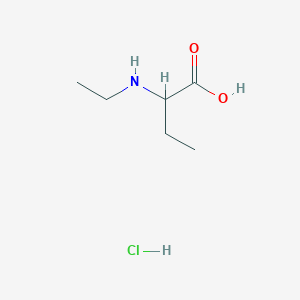
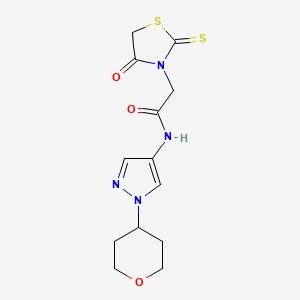
![ethyl 4-[2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2764712.png)
